N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
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Overview
Description
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate to form the intermediate carbamothioyl compound.
Final Assembly: The intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, compounds containing the benzothiazole moiety have shown significant activity against various pathogens, including bacteria and fungi. This makes N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide a candidate for antimicrobial research .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest .
Industry
Industrially, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and reactive benzothiazole core .
Mechanism of Action
The mechanism of action of N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it can inhibit enzymes involved in inflammatory pathways, providing its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing heterocycles.
Uniqueness
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific combination of a benzothiazole ring with a carbamothioyl group and a 2,2-dimethylpropanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H19N3OS2/c1-19(2,3)17(23)22-18(24)21-13-9-5-4-8-12(13)16-20-14-10-6-7-11-15(14)25-16/h4-11H,1-3H3,(H2,21,22,23,24) |
InChI Key |
VXSNJNAYJQVRQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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